2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

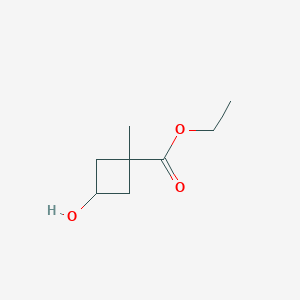

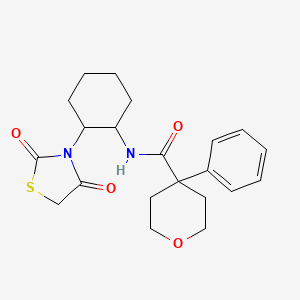

“2-(1,2,4-Oxadiazol-3-yl)propan-2-amine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “2-(1,2,4-Oxadiazol-3-yl)propan-2-amine”, can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis

The molecular structure of “2-(1,2,4-Oxadiazol-3-yl)propan-2-amine” can be represented by the InChI code: 1S/C8H15N3O.ClH/c1-4-5-6-10-7 (11-12-6)8 (2,3)9;/h4-5,9H2,1-3H3;1H . This indicates that the compound contains eight carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one chlorine atom .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in “2-(1,2,4-Oxadiazol-3-yl)propan-2-amine” can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,2,4-Oxadiazol-3-yl)propan-2-amine” include a molecular weight of 205.69 . It is a powder at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The 1,2,4-oxadiazole ring system is a versatile scaffold for designing bioactive compounds. Researchers have explored derivatives of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine as potential drug candidates. These derivatives can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, the compound’s structural features may allow it to interact with specific receptors or enzymes, making it valuable in the development of novel therapeutics .

Antimicrobial Agents

Studies have investigated the antimicrobial activity of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine derivatives. Researchers explore their potential as antibacterial, antifungal, or antiviral agents. The oxadiazole moiety contributes to the compound’s bioactivity by disrupting essential cellular processes in pathogens. These derivatives could serve as leads for combating infectious diseases .

Energetic Materials

Compounds containing 1,2,4-oxadiazole rings have been studied for their energetic properties. Researchers have synthesized derivatives of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine and characterized their explosive behavior. Understanding their energy release mechanisms and stability is crucial for applications in propellants, explosives, and pyrotechnics .

Agrochemicals

The 1,2,4-oxadiazole scaffold has potential in agrochemical research. Scientists explore derivatives as insecticides, herbicides, or fungicides. By modifying the substituents on the oxadiazole ring, they aim to develop environmentally friendly and effective crop protection agents .

Luminescent Materials

Certain 1,2,4-oxadiazole derivatives exhibit luminescent properties. Researchers have incorporated them into organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound’s emission characteristics make it valuable for optoelectronic applications, such as displays and sensors .

Coordination Chemistry

The nitrogen atoms in the oxadiazole ring can act as coordination sites for metal ions. Researchers have explored the complexation of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine with transition metals. These complexes may find applications in catalysis, molecular recognition, or materials science .

Mécanisme D'action

Target of Action

This compound belongs to the 1,2,4-oxadiazole class of compounds, which are known to interact with a variety of biological targets

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The exact interaction of this compound with its targets would depend on the specific target and the compound’s chemical structure.

Biochemical Pathways

1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting they may interact with pathways related to microbial growth and proliferation .

Result of Action

Given the known activities of 1,2,4-oxadiazoles, it is possible that this compound could have effects such as inhibiting microbial growth or modulating cellular signaling pathways .

Safety and Hazards

Orientations Futures

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus , suggesting potential future directions in drug discovery and development.

Propriétés

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIPXOYOBZPPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2830357.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2830360.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2830363.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2830368.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B2830378.png)